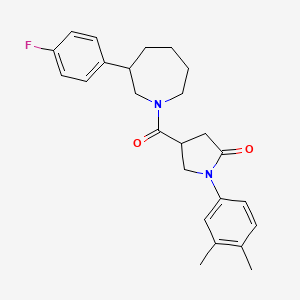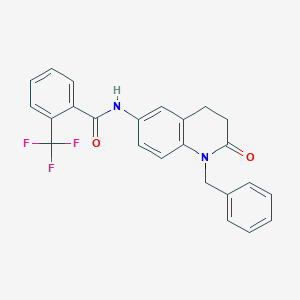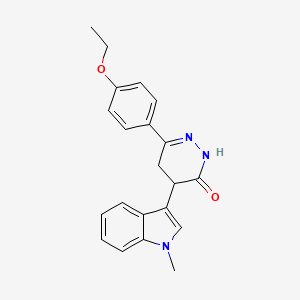
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one, also known as CEP-26401, is a novel pyrrolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders.
Wirkmechanismus
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one acts as a positive allosteric modulator of mGluR5 by binding to a specific site on the receptor, known as the allosteric site. This binding enhances the activity of mGluR5, leading to increased synaptic transmission and plasticity in the brain. This mechanism of action is believed to underlie the therapeutic effects of this compound in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased synaptic transmission and plasticity, enhanced cognitive function, and reduced anxiety and depression-like behaviors. The compound has also been shown to have neuroprotective effects, protecting against neuronal damage and promoting neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one has several advantages for lab experiments, including its high potency and selectivity for mGluR5, as well as its ability to cross the blood-brain barrier. However, the compound also has some limitations, including its relatively short half-life and potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one, including further studies on its therapeutic potential in various neurological and psychiatric disorders, as well as its potential use as a tool compound for studying the role of mGluR5 in synaptic transmission and plasticity. Additionally, further studies are needed to investigate the safety and tolerability of this compound in humans, as well as its potential for drug development.
Synthesemethoden
The synthesis of 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one involves a multi-step process that starts with the reaction between 3,4-dimethylbenzaldehyde and 4-fluorophenylacetic acid to form 3-(4-fluorophenyl)-3-hydroxypropanoic acid. This intermediate is then converted to the corresponding acid chloride, which is subsequently reacted with 1-aminocyclohexane to form the azepane ring. The resulting compound is then treated with pyrrolidin-2-one to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. The compound has been shown to selectively modulate the activity of mGluR5, which plays a crucial role in regulating synaptic transmission and plasticity in the brain.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O2/c1-17-6-11-23(13-18(17)2)28-16-21(14-24(28)29)25(30)27-12-4-3-5-20(15-27)19-7-9-22(26)10-8-19/h6-11,13,20-21H,3-5,12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOYBCLDPMCHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2421643.png)

![(Z)-2-Cyano-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421646.png)
![2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2421648.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2421652.png)
![4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2421654.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2421656.png)